molecular formula C13H9NO3S2 B3018057 (5-(Thiophen-2-yl)isoxazol-3-yl)methyl thiophene-2-carboxylate CAS No. 946317-16-4

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl thiophene-2-carboxylate

Cat. No.: B3018057
CAS No.: 946317-16-4
M. Wt: 291.34
InChI Key: QMPUBQUNAFRCKU-UHFFFAOYSA-N
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Description

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl thiophene-2-carboxylate is a compound that features both thiophene and isoxazole rings. Thiophene is a five-membered ring containing sulfur, while isoxazole is a five-membered ring containing both oxygen and nitrogen. These heterocyclic compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl thiophene-2-carboxylate typically involves the formation of the isoxazole ring followed by the introduction of the thiophene moiety. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl thiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The thiophene moiety can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(thiophen-2-yl)isoxazole-3-carboxylate: Similar structure but different functional groups.

    Thiophene-2-carboxylate derivatives: Various substitutions on the thiophene ring.

Uniqueness

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl thiophene-2-carboxylate is unique due to its combination of both thiophene and isoxazole rings, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3S2/c15-13(12-4-2-6-19-12)16-8-9-7-10(17-14-9)11-3-1-5-18-11/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPUBQUNAFRCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)COC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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